Fabesetron
Overview
Description
Fabesetron is an organic heterotricyclic compound that is chemically defined as 8,9-dihydropyrido[1,2-a]indol-6(7H)-one substituted by a (5-methyl-1H-imidazol-4-yl)methyl group at position 7R and a methyl group at position 10 . It is a dual 5-HT3 and 5-HT4 receptors antagonist that was initially developed for the treatment of chemotherapy-induced emesis and irritable bowel syndrome . its clinical development was terminated in phase II .
Preparation Methods
The synthesis of Fabesetron involves several steps:
Acetylation: The intermediate is then treated with acetic anhydride in pyridine to yield an acetoxy derivative.
Elimination: The acetoxy derivative undergoes elimination of acetic acid in hot toluene to form a methylene derivative.
Hydrogenation: The methylene derivative is hydrogenated using hydrogen gas over palladium on carbon in a mixture of dimethylformamide (DMF) and ethanol.
Deprotection: The final step involves deprotection in hot acetic acid and water to yield this compound.
Chemical Reactions Analysis
Fabesetron undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents like hydrogen gas over palladium on carbon.
Substitution: Substitution reactions can occur at the imidazole ring or the indole ring under appropriate conditions.
Common reagents used in these reactions include butyllithium, acetic anhydride, hydrogen gas, and palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the synthesis and reactions of heterotricyclic compounds.
Biology: Its role as a dual 5-HT3 and 5-HT4 receptors antagonist makes it a valuable tool for studying serotonin receptor functions.
Industry: Fabesetron’s synthesis and reactions provide insights into the industrial production of similar compounds.
Mechanism of Action
Fabesetron exerts its effects by antagonizing the 5-HT3 and 5-HT4 receptors . These receptors are involved in the regulation of gastrointestinal motility and the emetic response. By blocking these receptors, this compound can prevent nausea and vomiting induced by chemotherapy . The molecular targets include the serotonin receptors, and the pathways involved are related to the serotonergic signaling pathway .
Comparison with Similar Compounds
Fabesetron is unique due to its dual antagonistic action on both 5-HT3 and 5-HT4 receptors . Similar compounds include:
Ondansetron: A selective 5-HT3 receptor antagonist used to prevent nausea and vomiting caused by chemotherapy.
Granisetron: Another 5-HT3 receptor antagonist with similar applications.
Palonosetron: A 5-HT3 receptor antagonist with a longer half-life compared to other similar compounds.
This compound’s dual action on both 5-HT3 and 5-HT4 receptors sets it apart from these compounds, which primarily target only the 5-HT3 receptor .
Properties
IUPAC Name |
(7R)-10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-11-14-5-3-4-6-17(14)21-16(11)8-7-13(18(21)22)9-15-12(2)19-10-20-15/h3-6,10,13H,7-9H2,1-2H3,(H,19,20)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKQMJRJRAHOAP-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(C(=O)N2C3=CC=CC=C13)CC4=C(NC=N4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CC[C@@H](C(=O)N2C3=CC=CC=C13)CC4=C(NC=N4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048169 | |
Record name | Fabesetron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129300-27-2 | |
Record name | (+)-FK 1052 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129300-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fabesetron [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129300272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fabesetron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FABESETRON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QU72HVX338 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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